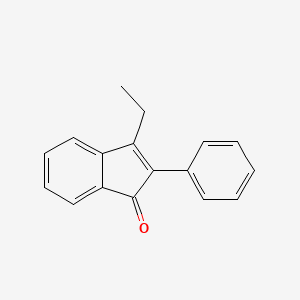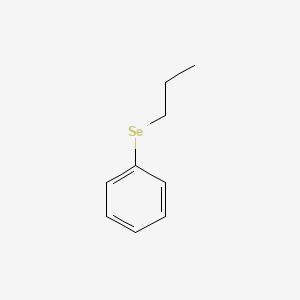
aluminum;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “aluminum;platinum” refers to a combination of aluminum and platinum elements, often forming intermetallic compounds. These compounds are known for their unique properties, such as high thermal stability, corrosion resistance, and catalytic activity. The combination of aluminum and platinum is particularly interesting due to the synergistic effects that enhance their individual properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aluminum-platinum compounds can be achieved through various methods, including:
Direct Combination: Heating aluminum and platinum metals together at high temperatures to form intermetallic compounds.
Chemical Vapor Deposition (CVD): Using gaseous precursors to deposit thin films of aluminum-platinum compounds on substrates.
Electrodeposition: Electrochemically depositing aluminum and platinum from a solution onto a conductive surface.
Industrial Production Methods
In industrial settings, aluminum-platinum compounds are often produced using high-temperature furnaces where aluminum and platinum metals are melted together. The molten mixture is then cooled to form the desired intermetallic compound. This method ensures uniformity and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum-platinum compounds undergo various chemical reactions, including:
Oxidation: Reacting with oxygen to form oxides.
Reduction: Reducing agents can convert oxides back to the metallic state.
Substitution: Replacing one element in the compound with another.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen or air.
Reduction: Common reducing agents include hydrogen gas and carbon monoxide.
Substitution: Often involves halides or other reactive compounds.
Major Products
Oxidation: Forms aluminum oxide and platinum oxide.
Reduction: Yields pure aluminum and platinum metals.
Substitution: Produces various substituted intermetallic compounds.
Wissenschaftliche Forschungsanwendungen
Aluminum-platinum compounds have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which aluminum-platinum compounds exert their effects varies depending on the application:
Catalysis: The compound provides active sites for chemical reactions, lowering the activation energy and increasing reaction rates.
Materials Science: The high thermal stability and corrosion resistance of aluminum-platinum compounds make them ideal for protective coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum-Nickel: Known for its catalytic properties but less stable at high temperatures compared to aluminum-platinum.
Aluminum-Palladium: Similar catalytic activity but more expensive and less abundant than platinum.
Aluminum-Cobalt: Used in magnetic applications but lacks the catalytic versatility of aluminum-platinum.
Uniqueness
Aluminum-platinum compounds stand out due to their exceptional combination of thermal stability, corrosion resistance, and catalytic activity. These properties make them highly valuable in various industrial and scientific applications, offering advantages over other similar compounds .
Eigenschaften
CAS-Nummer |
57621-59-7 |
|---|---|
Molekularformel |
AlPt |
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
aluminum;platinum |
InChI |
InChI=1S/Al.Pt |
InChI-Schlüssel |
XSBJUSIOTXTIPN-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)


![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)



![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)





